molecular formula C8H14N2O4 B13804642 1,3-Propanediol, 2-propylidene-, dicarbamate CAS No. 25451-47-2

1,3-Propanediol, 2-propylidene-, dicarbamate

Cat. No.: B13804642
CAS No.: 25451-47-2
M. Wt: 202.21 g/mol
InChI Key: WRIAZWHRIAAAMU-UHFFFAOYSA-N
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Description

The compound "1,3-Propanediol, 2-propylidene-, dicarbamate" is a dicarbamate derivative of 1,3-propanediol with a propylidene substituent at the 2-position. These compounds are characterized by their carbamate functional groups, which confer pharmacological properties such as muscle relaxation, anticonvulsant activity, and central nervous system (CNS) depression .

Properties

CAS No.

25451-47-2

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

2-(carbamoyloxymethyl)pent-2-enyl carbamate

InChI

InChI=1S/C8H14N2O4/c1-2-3-6(4-13-7(9)11)5-14-8(10)12/h3H,2,4-5H2,1H3,(H2,9,11)(H2,10,12)

InChI Key

WRIAZWHRIAAAMU-UHFFFAOYSA-N

Canonical SMILES

CCC=C(COC(=O)N)COC(=O)N

Origin of Product

United States

Preparation Methods

Detailed Preparation Methodology

Synthesis of 2-Phenyl-1,3-Propanediol

This diol is the critical intermediate for dicarbamate formation. The synthesis involves the following steps:

Step Reaction Reagents/Conditions Yield/Purity Notes
a) Formation of Benzaldehyde Oxime Benzaldehyde + Hydroxylamine sulfate or hydrochloride Stirred in methanol/water, cooled to 10°C, NaOH added gradually ~95% yield, 98% purity Optimized for large scale production
b) Oxidation to Nitromethylbenzene Benzaldehyde oxime oxidized using hydrogen peroxide or peracetic acid in acetic acid Controlled oxidation High yield Efficient conversion to nitromethylbenzene
c) Reaction with Formaldehyde Nitromethylbenzene + formaldehyde Forms 2-nitro-2-phenyl-1,3-propanediol - Key intermediate for hydrogenation
d) Hydrogenation 2-nitro-2-phenyl-1,3-propanediol + H2, Pd on calcium carbonate catalyst Pressure: 345-862 kPa (50-125 psi) ~80% yield, high purity Preferred catalyst avoids side reactions seen with Pd/C
e) Isolation of 2-phenyl-1,3-propanediol Purification steps - - Ready for conversion to dicarbamate

This method avoids the costly and hazardous lithium aluminum hydride reduction of diethyl phenyl malonate, which was used in earlier methods and is less desirable for large-scale production.

Conversion of 2-Phenyl-1,3-Propanediol to Dicarbamate

Two principal approaches are employed:

Phosgene Route
  • The diol is reacted with phosgene to form the corresponding dichlorocarbonate intermediate.
  • Subsequent ammoniation with anhydrous ammonia or aqueous ammonium hydroxide converts this intermediate into the dicarbamate.
  • The presence of acid acceptors such as sodium hydroxide, dimethylaniline, or antipyrine is traditionally required.
  • Recent improvements replace acid acceptors with ethers like ethyl ether or tetrahydrofuran, allowing the reaction to proceed in solution without precipitate formation, simplifying purification and scale-up.
Ester Exchange Route
  • The diol can be reacted with a low molecular weight urethane in an ester exchange reaction.
  • In this process, the urethane's alcohol moiety is replaced by the diol, yielding the dicarbamate.
  • This method provides an alternative to phosgene-based synthesis, potentially reducing hazards associated with phosgene handling.

Comparative Analysis of Preparation Routes

Aspect Multi-step Benzaldehyde Route Lithium Aluminum Hydride Route Ester Exchange Route Phosgene Route
Starting Material Cost Benzaldehyde (inexpensive) Diethyl phenyl malonate (expensive) 2-phenyl-1,3-propanediol 2-phenyl-1,3-propanediol
Hazard Level Moderate (oxidations, hydrogenation) High (pyrophoric reagent) Moderate High (phosgene handling)
Scalability High (optimized for tonnage) Low Moderate Moderate to high
Yield of Diol ~80% Variable N/A N/A
Purity High Variable N/A N/A
Reaction Complexity Multi-step Single step reduction Single step ester exchange Two-step (carbonate + ammoniation)
Environmental Impact Moderate High Lower High (toxic phosgene)

Research Discoveries and Improvements

  • The hydrogenation catalyst choice is critical; palladium on calcium carbonate at moderate pressures (50-125 psi) yields high purity diol, avoiding side reactions seen with palladium on charcoal.
  • Replacement of acid acceptors with ethers as solvents in the phosgene step eliminates precipitate formation and simplifies downstream processing, improving commercial viability.
  • The multi-step benzaldehyde route provides an economical and safer alternative to the lithium aluminum hydride reduction of diethyl phenyl malonate, which is costly and hazardous.
  • The ester exchange method offers a non-phosgene alternative for dicarbamate formation, useful where phosgene use is restricted or undesirable.

Summary Table of Preparation Steps and Conditions

Step Reaction Reagents Conditions Yield (%) Notes
1 Benzaldehyde to Benzaldehyde Oxime Hydroxylamine sulfate or hydrochloride, NaOH 10°C, 1 hr 95 Large scale optimized
2 Oxidation to Nitromethylbenzene H2O2 or peracetic acid Controlled oxidation High Efficient
3 Nitromethylbenzene + Formaldehyde Formaldehyde Standard conditions - Intermediate formation
4 Hydrogenation to 2-phenyl-1,3-propanediol H2, Pd on CaCO3 50-125 psi, room temp 80 High purity
5 Dicarbamate formation (phosgene route) Phosgene, NH3, ether solvent Ambient temp Quantitative No acid acceptor needed
5 Dicarbamate formation (ester exchange) Low MW urethane Heating - Alternative to phosgene

Chemical Reactions Analysis

1,3-Propanediol, 2-propylidene-, dicarbamate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

Anti-Convulsant Activity
Research has shown that 1,3-Propanediol, 2-propylidene-, dicarbamate exhibits significant anti-convulsant properties. In studies involving mice, it demonstrated effectiveness in preventing electroshock seizures at relatively low doses (approximately 80 µg/kg) while maintaining a high safety profile with a mean lethal dose exceeding 8,000 mg/kg for oral administration . This makes it a candidate for further exploration in the development of anti-epileptic medications.

Formulation Development
The compound can be formulated into various dosage forms such as pills, tablets, or injections. Its solubility in organic solvents facilitates its use in pharmaceutical formulations aimed at treating neurological disorders .

Polymer Chemistry Applications

1,3-Propanediol is increasingly recognized for its role as a bio-based diol in polyester synthesis. Its applications include:

  • Polyester Resins : The compound serves as a precursor in the production of high molecular weight polyesters used in coatings and plastics. It is particularly valuable in creating bio-based alternatives to traditional petrochemical-derived diols like 1,6-hexanediol and neopentylglycol .
  • Coatings and Adhesives : Due to its favorable chemical properties, it is employed in the formulation of coatings that require durability and resistance to environmental degradation. These applications are critical in industries such as automotive and construction .
  • Polyurethanes and Polycarbonates : The compound acts as a building block for polyurethanes and polycarbonates, which are essential materials in various consumer products ranging from foams to elastomers .

Case Study 1: Development of Anti-Convulsant Medications

A study highlighted the compound's potential as an anti-convulsant agent. Mice treated with varying doses exhibited a marked reduction in seizure activity without significant side effects at therapeutic doses. This study underscores the need for further clinical trials to evaluate its efficacy in human subjects.

Case Study 2: Bio-Based Polyester Production

Research conducted by Kluge et al. (2018) demonstrated that incorporating 1,3-propanediol into polyester formulations significantly enhanced their mechanical properties while reducing reliance on fossil fuels. The study emphasized the compound's role in promoting sustainability within the polymer industry by providing an eco-friendly alternative to traditional materials .

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-propylidene-, dicarbamate involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Compound Name Molecular Formula Average Mass (g/mol) CAS Number Key Substituents
1,3-Propanediol, 2-propylidene-, dicarbamate* Not specified Not available Not available 2-propylidene group
Meprobamate (2-methyl-2-propyl) C₉H₁₈N₂O₄ 218.25 57-53-4 2-methyl, 2-propyl
Felbamate (2-phenyl) C₁₁H₁₄N₂O₄ 238.24 25451-15-4 2-phenyl
Carisoprodol (isopropyl carbamate) C₁₂H₂₄N₂O₄ 260.33 78-44-4 2-methyl, 2-propyl, isopropyl carbamate
  • Meprobamate (C₉H₁₈N₂O₄): A centrally acting muscle relaxant and anxiolytic, meprobamate’s 2-methyl-2-propyl substitution enhances lipophilicity, improving blood-brain barrier penetration . Its melting point (104–106°C) correlates with pharmacological potency, as higher melting isomers exhibit stronger paralyzing effects and protection against pentylenetetrazole-induced convulsions .
  • Felbamate (C₁₁H₁₄N₂O₄): The 2-phenyl group increases molecular rigidity and aromatic interactions, contributing to its anticonvulsant activity. However, its larger size (238.24 g/mol) may reduce metabolic stability compared to meprobamate .
  • Carisoprodol : Incorporates an isopropyl carbamate group, extending its half-life and metabolite profile (e.g., conversion to meprobamate) .

Pharmacological Activity

Table 2: Pharmacological Comparison

Compound CNS Depression Anticonvulsant Activity Muscle Relaxation Toxicity Concerns
Meprobamate High Moderate High Risk of dependence, hepatotoxicity
Felbamate Moderate High Low Aplastic anemia, hepatotoxicity
2-Butyl-1,3-PDO† Low Low Moderate Limited data

†2-Butyl-1,3-propanediol dicarbamate (from isomer studies) .

  • Meprobamate: Demonstrates dose-dependent paralysis in mice (ED₅₀: 120 mg/kg) and effectively blocks pentylenetetrazole-induced seizures. Its toxicity includes rare cases of nonthrombocytopenic purpura and hepatotoxicity .
  • Felbamate : Superior anticonvulsant activity due to NMDA receptor modulation but carries black-box warnings for aplastic anemia and liver failure .
  • Isomeric Variations : 2-n-butyl and 2-isobutyl derivatives of 1,3-propanediol dicarbamate show enhanced efficacy against maximal electroshock seizures, suggesting alkyl chain branching influences seizure protection .

Biological Activity

1,3-Propanediol, 2-propylidene-, dicarbamate is a compound of significant interest due to its diverse biological activities and applications in pharmaceuticals and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a dicarbamate functional group, which contributes to its unique reactivity and biological properties. Its molecular formula is C7H14N2O4C_7H_{14}N_2O_4, and it typically appears as a white crystalline solid. The compound exhibits solubility in organic solvents but limited solubility in water.

The biological activity of this compound primarily involves its interaction with various biological systems. Research indicates that the compound may influence central nervous system pathways, with potential applications in treating neurological disorders. The dicarbamate structure allows for interactions with neurotransmitter receptors and enzymes involved in metabolic processes.

Pharmacological Effects

  • Anti-convulsant Activity : Studies have demonstrated that derivatives of this compound possess anti-convulsant properties. For instance, similar compounds have been shown to prevent electroshock seizures in animal models at relatively low doses .
  • Cytotoxicity : The compound's derivatives have been evaluated for cytotoxic effects against various cancer cell lines. Research indicates that certain derivatives exhibit selective toxicity towards tumor cells while sparing normal cells.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains, making it a candidate for further investigation in the field of infectious diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeUnique Features
MeprobamateDicarbamateAnxiolytic drug; derived from 2-methyl-2-propyl-1,3-propanediol
CarisoprodolDicarbamateMuscle relaxant; more potent than meprobamate
Ethylene glycol dicarbamateDicarbamateUsed in industrial applications; lower biological activity
Butane-1,4-diyl dicarbamateDicarbamateSimilar synthesis route; used in polymer production

This comparison highlights the unique pharmacological profile of this compound relative to its analogs.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anti-convulsant Effects : In a controlled study involving mice, the administration of this compound resulted in significant protection against induced seizures without notable side effects such as sedation or muscle paralysis at therapeutic doses .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines (e.g., HeLa and MCF-7), indicating potential for development as anti-cancer agents.

Q & A

Q. What are the recommended methodologies for synthesizing 1,3-Propanediol, 2-propylidene-, dicarbamate, and how do reaction conditions influence yield?

Synthesis typically involves carbamate formation via the reaction of 1,3-propanediol derivatives with isocyanate or carbamoyl chloride reagents under anhydrous conditions. For example, analogous compounds like meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate) are synthesized by reacting 2-methyl-2-propyl-1,3-propanediol with ethyl carbamate in the presence of a catalyst . Key parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side reactions. Yield optimization requires monitoring reaction progress via TLC or HPLC to identify intermediates .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

Use a combination of ¹H/¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). The propylidene group’s stereochemistry can be resolved via 2D NMR (COSY, HSQC) to distinguish between axial and equatorial conformers. IR peaks at ~1700 cm⁻¹ confirm carbamate C=O bonds, while HRMS validates molecular mass (expected [M+H]⁺ ≈ 238.243 g/mol, based on felbamate analogs) . X-ray crystallography is recommended for absolute configuration determination if crystalline derivatives are obtainable .

Q. What in vitro toxicity screening protocols are applicable for preliminary safety assessment?

Follow OECD guidelines for acute oral toxicity (e.g., LD₅₀ determination in rodent models) and Ames tests for mutagenicity. Meprobamate analogs exhibit Category 4 acute toxicity (LD₅₀ > 300 mg/kg), suggesting similar protocols for 2-propylidene derivatives . Use HepG2 or primary hepatocyte cultures to assess metabolic stability and CYP450 inhibition .

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?

Contradictions may arise from varying hydration states or impurities. Employ phase-solubility analysis with gravimetric validation. For example, thermodynamic solubility in water can be modeled using the NRTL equation, as applied to 1,3-propanediol/glycerol/water systems . Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility .

Q. What strategies optimize crystallization of this compound for X-ray diffraction studies?

Screen solvent systems (e.g., ethanol/water mixtures) using high-throughput crystallization plates. Additives like seed crystals or surfactants (e.g., polysorbate 80) may reduce nucleation barriers. Analogous meprobamate crystallization studies achieved monoclinic crystals via slow evaporation from acetone .

Q. How can distillation or extraction techniques be adapted for purifying the compound from complex mixtures?

Simulate distillation using Aspen Plus® with regressed NRTL parameters, as demonstrated for 1,3-propanediol recovery from fermentation broths . For lab-scale purification, use fractional distillation under reduced pressure (e.g., 10–15 mmHg) to avoid thermal degradation. Liquid-liquid extraction with ethyl acetate/water (3:1 v/v) effectively isolates carbamates .

Q. What computational methods predict the compound’s metabolic pathways and potential drug interactions?

Use in silico tools like SwissADME or GLORYx to map Phase I/II metabolism. Molecular docking against CYP3A4 and CYP2D6 isoforms identifies likely oxidation sites. Felbamate’s metabolic profile (hydrolysis to 2-phenyl-1,3-propanediol) provides a reference for esterase-mediated degradation pathways .

Q. How should researchers address discrepancies in pharmacological activity data across cell lines?

Validate assays using orthogonal methods (e.g., calcium flux vs. cAMP measurement for receptor activity). Account for cell-specific expression of metabolizing enzymes (e.g., carboxylesterases) by comparing results in hepatocyte co-cultures. Dose-response curves with Hill slope analysis clarify potency variations .

Methodological Resources

  • Structural Data : Reference felbamate (CAS 25451-15-4) and meprobamate (CAS 57-53-4) analogs for NMR/IR benchmarks .
  • Thermodynamic Modeling : Apply NRTL parameters from 1,3-propanediol/water/glycerol systems to predict phase behavior .
  • Toxicology : Follow OECD TG 423 for acute toxicity testing, referencing meprobamate’s Category 4 classification .

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